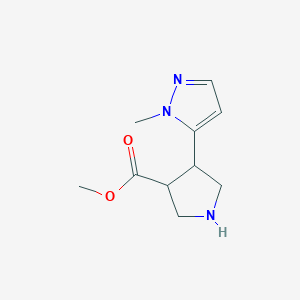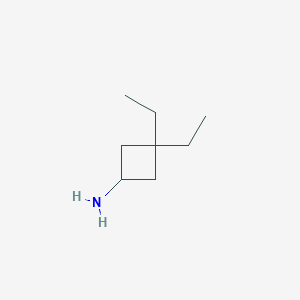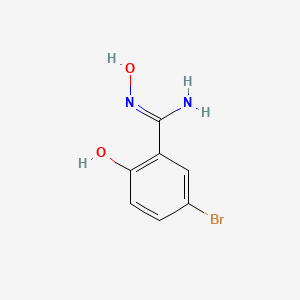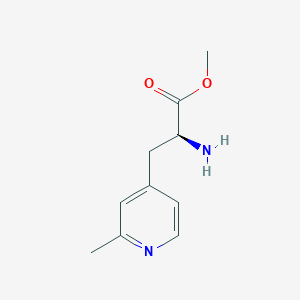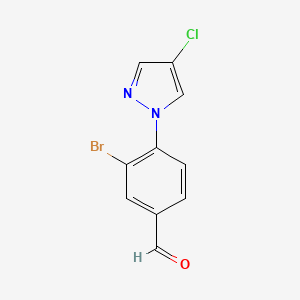![molecular formula C12H13ClN2O2 B13325634 (R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is a complex organic compound characterized by its unique spiro structure, which includes a benzoxazine ring fused to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
化学反应分析
Types of Reactions
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the spiro structure.
科学研究应用
Chemistry
In chemistry, ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.
Medicine
In medicine, ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
作用机制
The mechanism of action of ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
相似化合物的比较
Similar Compounds
6-Chlorobenzo[d][1,3]oxazine: Shares the benzoxazine ring but lacks the spiro structure.
Spiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one: Similar spiro structure but without the chlorine substituent.
Uniqueness
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is unique due to the presence of both the spiro structure and the chlorine substituent. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
(4R)-6-chlorospiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-2-3-10-9(6-8)12(17-11(16)15-10)4-1-5-14-7-12/h2-3,6,14H,1,4-5,7H2,(H,15,16)/t12-/m0/s1 |
InChI 键 |
KNEVWMOYIVDDLZ-LBPRGKRZSA-N |
手性 SMILES |
C1C[C@]2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
规范 SMILES |
C1CC2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


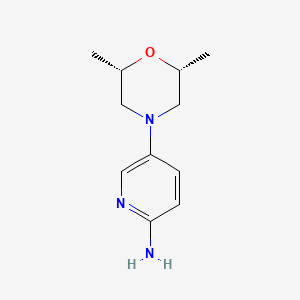
![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)

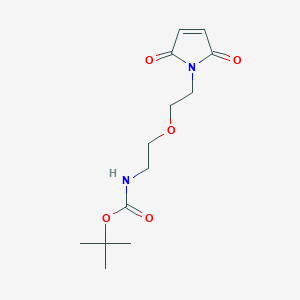
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
